Fosaprepitant-d4 Dimeglumine is a labeled analogue of Fosaprepitant Dimeglumine, classified as a neurokinin-1 receptor antagonist and an antiemetic. It is primarily utilized in the prevention of chemotherapy-induced nausea and vomiting. The compound is a prodrug of aprepitant, which is rapidly converted to its active form upon administration. The chemical structure of Fosaprepitant-d4 Dimeglumine allows for enhanced solubility and bioavailability, making it suitable for intravenous use in clinical settings.
Fosaprepitant-d4 Dimeglumine is derived from the compound Fosaprepitant Dimeglumine, which was developed by Merck & Co., Inc. It is known for its efficacy in managing nausea and vomiting associated with highly emetogenic chemotherapy regimens.
The synthesis of Fosaprepitant-d4 Dimeglumine involves several steps that enhance its yield and purity while minimizing environmental impact. The process typically includes:
This method has been noted for its efficiency, requiring no special safety measures or inert atmospheres, making it scalable for industrial production .
The synthesis is optimized to occur at ambient temperatures and utilizes common reagents, resulting in high yields (approximately 85% theoretical yield) with minimal byproducts .
Fosaprepitant-d4 Dimeglumine features a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological properties. The structure includes:
Fosaprepitant-d4 Dimeglumine undergoes various chemical reactions that are essential for its conversion to the active form (aprepitant). Notably, it is hydrolyzed in vivo to release aprepitant and phosphate .
The primary reaction involves the cleavage of the phosphate group, which occurs rapidly after intravenous administration, allowing for immediate therapeutic effects against nausea and vomiting .
Fosaprepitant-d4 Dimeglumine acts as a selective antagonist at neurokinin-1 receptors. By inhibiting substance P from binding to these receptors in the brain's vomiting center, it effectively reduces the incidence of nausea and vomiting associated with chemotherapy.
Upon administration, Fosaprepitant-d4 Dimeglumine is converted into aprepitant, which then competes with substance P for receptor binding. This blockade prevents the signaling pathways that trigger emesis (vomiting) .
Fosaprepitant-d4 Dimeglumine is primarily used in clinical settings to prevent nausea and vomiting induced by chemotherapy treatments. Its effectiveness as a neurokinin-1 receptor antagonist makes it a valuable addition to antiemetic therapy protocols.
Research continues into its applications beyond chemotherapy-induced nausea and vomiting, exploring potential uses in other contexts where nausea management is critical .
Fosaprepitant-d4 dimeglumine’s synthesis hinges on site-specific deuteration of the aprepitant core followed by phosphorylation. The deuterium atoms are strategically incorporated at the 2,3,5,6-positions of the 4-fluorophenyl ring, preserving the compound’s stereochemistry and receptor-binding affinity. This precision deuteration employs protected intermediate synthesis, where the morpholine nitrogen is temporarily shielded (e.g., with tert-butoxycarbonyl groups) prior to electrophilic deuterium exchange. The phosphorylation step utilizes phosphoryl chloride (POCl₃) or P,P-diphenyl phosphinic chloride under anhydrous conditions to convert the triazole NH group to the P–O bond, forming the prodrug scaffold. Crucially, deuterium stability during phosphorylation requires stringent control of reaction temperature (<0°C) and stoichiometric POCl₃ excess (1.8–2.2 equivalents) to suppress H/D scrambling [4] [7] [8].
Table 1: Key Deuteration Sites in Fosaprepitant-d4 Core
Position | Chemical Group | Deuteration Method | Isotopic Purity Target |
---|---|---|---|
2,3,5,6 | 4-Fluorophenyl ring | Electrophilic aromatic substitution | ≥99.5% d₄ |
N/A | Triazole N–H | Phosphorylation | N/A |
N/A | Morpholine ring | Protected intermediate | Deuterium-free |
Table 2: Phosphorylation Reagents and Outcomes
Reagent | Solvent | Temp (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
POCl₃ | Tetrahydrofuran | -10 to 0 | 4 | 82 |
(PhO)₂POCl | Dichloromethane | 25 | 12 | 68 |
PPh₂Cl | Acetonitrile | 60 | 8 | 55 |
The deuteration efficiency of the aprepitant precursor is profoundly influenced by solvent polarity and catalyst selection. Anhydrous tetrahydrofuran (THF) and dimethylformamide (DMF) are optimal for lithium/halogen exchange reactions, facilitating deuterium incorporation via quenching with D₂O. Catalytic systems like palladium on carbon (Pd/C) under D₂ atmosphere enable H/D exchange on aryl groups, while sodium amide (NaNH₂) in liquid ND₃ permits side-chain deuteration. However, Pd/C (5–10 wt%) in deuterated methanol (CD₃OD) achieves superior regioselectivity for the fluorophenyl ring without epimerization at chiral centers. Solvent purity is critical: water content >200 ppm diminishes deuterium incorporation by >15% due to proton competition [1] [8]. Post-deuteration, counterion metathesis in methanol/THF mixtures (3:1 v/v) with N-methyl-D-glucamine (meglumine) ensures high-purity salt formation.
Table 3: Solvent Performance in Isotopic Labeling
Solvent System | Catalyst | D₂O Quench Efficiency (%) | Byproduct Formation |
---|---|---|---|
THF/D₂O | n-BuLi | 98.2 | <0.5% dehalogenation |
CD₃OD | Pd/C (5%) | 99.1 | Trace epimerization |
ND₃ (liq.) | NaNH₂ | 95.7 | 3% amine degradation |
N-Methyl-D-glucamine (meglumine) serves dual functions: as a counterion for solubility enhancement and as a chiral resolving agent during fosaprepitant purification. The prodrug’s phosphoric acid group (pKa ~2.1) forms a stable 2:1 salt with meglumine’s tertiary amine (pKa ~9.5) in ethanol/water solutions. This reaction’s stoichiometry is pH-dependent; maintaining pH 6.8–7.2 during salt formation prevents diastereomeric impurities. Meglumine’s hydroxyl groups facilitate crystallization: cooling the mixture to 2–8°C yields amorphous solids with >98.5% purity after lyophilization. Crucially, meglumine increases aqueous solubility to 12 mg/mL (vs. aprepitant’s 0.2 µg/mL), enabling intravenous formulation. Purification leverages meglumine’s hydrophilic properties via aqueous washings to remove hydrophobic intermediates, followed by silica gel chromatography with methanol:acetonitrile (1:4) eluents [2] [6] [10].
Table 4: Meglumine-Assisted Purification Methods
Purification Step | Conditions | Key Impurity Removed | Purity Increase (%) |
---|---|---|---|
Crystallization | Ethanol/H₂O (3:1), pH 7.0, 4°C | Unreacted aprepitant-d4 | 92 → 98 |
Aqueous washing | Deionized H₂O, 25°C | Phosphorylation byproducts | 98 → 99.2 |
Silica chromatography | MeOH:CH₃CN (1:4) | Diastereomers | 99.2 → 99.9 |
The five-step synthesis of fosaprepitant-d4 dimeglumine—comprising (1) aprepitant core synthesis, (2) ring deuteration, (3) phosphorylation, (4) salt formation, and (5) lyophilization—historically suffered from cumulative yield losses at phosphorylation (Step 3, 65–70%) and deuteration (Step 2, 80–85%). Recent optimizations focus on:
These innovations raise the overall yield from 42% (batch process) to 68% (hybrid flow/batch). However, deuteration remains the rate-limiting step due to stringent isotope purity requirements. Lyophilization stability is enhanced by replacing tert-butyl methyl ether with acetonitrile co-solvents, reducing particle aggregation during drying [1] [5] [8].
Table 5: Stepwise Yield Optimization in Synthesis
Synthetic Step | Classical Yield (%) | Optimized Yield (%) | Critical Improvement |
---|---|---|---|
Aprepitant-d4 core synthesis | 88 | 91 | Pd-catalyzed C–N coupling |
Ring deuteration | 82 | 93 | Microwave assistance |
Phosphorylation | 68 | 89 | Flow chemistry |
Meglumine salt formation | 90 | 97 | Mechanochemical activation |
Lyophilization | 95 | 98 | Acetonitrile co-solvent |
Cumulative Yield | 42 | 68 | N/A |
CAS No.: 1000669-05-5
CAS No.:
CAS No.:
CAS No.:
CAS No.: 30962-16-4